Prostaglandin A2 methyl ester

Vue d'ensemble

Description

Prostaglandin A2 methyl ester is a methylated derivative of prostaglandin A2, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin A2 was first isolated from human seminal plasma and the Caribbean sea whip, Plexaura homomalla . This compound is known for its biological activities and is used in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin A2 methyl ester involves several steps, starting from commercially available compounds. One common method includes the following steps:

Organocatalytic Domino-Aldol Reaction: This step involves the formation of a key intermediate using an organocatalyst.

Mizoroki-Heck Reaction: This reaction is used to form carbon-carbon bonds.

Wittig Reaction: This step involves the formation of alkenes from aldehydes or ketones.

Oxidation-Decarboxylation Sequence: This step is used to introduce the necessary functional groups.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of biocatalysts and chemoenzymatic methods can enhance the efficiency and selectivity of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: Prostaglandin A2 methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can lead to the formation of alcohols .

Applications De Recherche Scientifique

Biological Activities

PGA2 methyl ester has been investigated for several biological activities, including:

- Cell Cycle Regulation : At a concentration of 25 µM, PGA2 has been shown to block cell cycle progression in NIH 3T3 cells at the G1 and G2/M phases by inhibiting cyclin-dependent kinases . This property may have implications for cancer research, particularly in understanding how to control cell proliferation.

- Apoptosis Induction : PGA2 methyl ester induces apoptosis in HL-60 cells, a human promyelocytic leukemia cell line. This effect suggests potential applications in cancer therapy by promoting programmed cell death in malignant cells .

- Gene Expression Modulation : The compound stabilizes transcripts for the tumor suppressor SMAR1 while downregulating cyclin D1 expression. This modulation of gene expression highlights its potential role in cancer biology and therapeutic strategies targeting tumor growth .

Cancer Research

PGA2 methyl ester is being explored for its role in cancer research due to its ability to induce apoptosis and regulate cell cycle progression. Studies have indicated that prostaglandins can influence tumor progression and the immune response within the tumor microenvironment. For instance, PGE2, closely related to PGA2, has been shown to mediate the differentiation of myeloid-derived suppressor cells (MDSCs), which are implicated in cancer progression .

Inflammation Studies

The compound's involvement in inflammatory responses makes it a candidate for studying chronic inflammation-related diseases. Prostaglandins are known mediators of inflammation, and PGA2 methyl ester may provide insights into therapeutic interventions for inflammatory conditions .

Pharmacological Research

PGA2 methyl ester serves as a pharmacological tool to investigate the signaling pathways mediated by prostaglandins. Its lipophilic nature may enhance its bioavailability in specific formulations, making it suitable for drug delivery systems targeting various biological pathways such as GPCR signaling and apoptosis .

Case Studies and Findings

Several studies have documented the effects of PGA2 methyl ester:

- Cell Cycle Arrest : In vitro studies demonstrated that PGA2 methyl ester effectively halts cell cycle progression in specific cell lines, providing a basis for further exploration into its anti-cancer properties .

- Apoptotic Pathways : Research highlighted the compound's ability to activate apoptotic pathways in HL-60 cells, suggesting potential applications in developing new anti-cancer therapies .

Mécanisme D'action

Prostaglandin A2 methyl ester exerts its effects by binding to specific prostaglandin receptors on the surface of cells. This binding activates intracellular signaling pathways, leading to various biological effects. The molecular targets and pathways involved include the activation of adenylate cyclase and the production of cyclic adenosine monophosphate (cAMP), which mediates the effects of prostaglandins on cellular processes .

Comparaison Avec Des Composés Similaires

Prostaglandin A1 methyl ester: A similar compound with a slightly different structure.

Prostaglandin E2 methyl ester: Another prostaglandin derivative with different biological effects.

Prostaglandin F2α methyl ester: A prostaglandin derivative used in different research applications.

Uniqueness: Prostaglandin A2 methyl ester is unique due to its specific biological activities and its ability to selectively bind to certain prostaglandin receptors. This makes it a valuable compound for scientific research and drug development .

Activité Biologique

Prostaglandin A2 methyl ester (PGA2 methyl ester) is a synthetic derivative of prostaglandin A2, a lipid compound involved in various physiological processes. This article delves into the biological activity of PGA2 methyl ester, highlighting its pharmacological effects, potential therapeutic applications, and relevant research findings.

Overview of this compound

PGA2 methyl ester has a molecular formula of C21H32O4 and a molecular weight of 348.48 g/mol. It is recognized for its involvement in inflammatory responses and its potential role in cancer therapy .

Biological Activity

1. Anti-inflammatory Properties

PGA2 methyl ester exhibits significant anti-inflammatory activity. Research indicates that it can inhibit leukocyte degranulation and enzymatic activities associated with inflammation, such as myeloperoxidase (MPO) and elastase release . In vivo studies have demonstrated that PGA2 methyl ester can reduce edema induced by inflammatory agents, showcasing its potential as an anti-inflammatory agent.

2. Cytotoxic Effects on Cancer Cells

Recent studies have highlighted the cytotoxic effects of PGA2 methyl ester on various cancer cell lines. For instance, it has shown potent activity against breast (MDA-MB-213) and lung (A549) cancer cell lines, with IC50 values of 16.46 μg/mL and 25.20 μg/mL, respectively . Additionally, it inhibits key kinases involved in cancer progression, such as p38α-kinase and Src-kinase, suggesting its potential as a therapeutic agent in oncology.

3. Mechanism of Action

The mechanism through which PGA2 methyl ester exerts its effects involves modulation of inflammatory pathways and direct action on cancer-related molecular targets. It has been shown to interact with cyclooxygenase enzymes, influencing the synthesis of other prostaglandins and related mediators . Molecular docking studies further support these findings by revealing favorable binding interactions with target enzymes.

Data Summary

| Biological Activity | Effect | IC50 (μg/mL) | Target Enzyme |

|---|---|---|---|

| Anti-inflammatory | Inhibition of MPO and elastase release | N/A | N/A |

| Cytotoxicity | Against MDA-MB-213 | 16.46 | p38α-kinase |

| Cytotoxicity | Against A549 | 25.20 | Src-kinase |

Case Study 1: In Vivo Anti-inflammatory Activity

In a study involving mouse ear edema induced by TPA, PGA2 methyl ester demonstrated significant reduction in edema formation, indicating its effective anti-inflammatory properties. The results were corroborated by assays measuring MPO and elastase activities .

Case Study 2: Cancer Cell Line Studies

A series of experiments assessed the cytotoxic effects of PGA2 methyl ester on various cancer cell lines. The compound displayed selective cytotoxicity towards breast and lung cancer cells while sparing normal cells, indicating a potentially favorable therapeutic index for cancer treatment .

Propriétés

IUPAC Name |

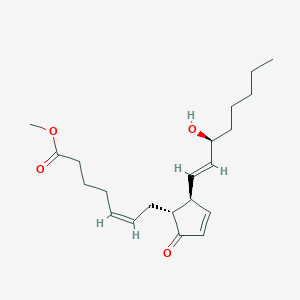

methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h5,8,13-19,22H,3-4,6-7,9-12H2,1-2H3/b8-5-,15-13+/t17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBMOWIJGLUCFB-PMPHTVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Prostaglandin A2 methyl ester suitable for photochemical cycloaddition reactions?

A1: While the article does not delve into the specific reactivity properties of This compound, it highlights its use in photochemical cycloadditions with ethylene and allene []. This suggests the molecule possesses structural features amenable to these light-induced reactions. The presence of a cyclopentenone ring within the This compound structure is likely key, as cyclopentenones are known to readily undergo [2+2] photocycloadditions with alkenes like ethylene and allene.

Q2: How does the functional group at position 15 of Prostaglandin A2 derivatives influence the photochemical addition of allene?

A2: The research states that the photoadduct mixture resulting from the reaction between allene and Prostaglandin A2 derivatives varies depending on the functional group present at position 15 []. This suggests that the substituent at this position influences the regioselectivity and/or stereoselectivity of the photochemical addition reaction. The specific impact of different functional groups would require further investigation beyond the scope of this article.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.